

Application Notes and Protocols for Diallyl Trisulfide (DATS) Synthesis and Purification

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis, purification, and analysis of **diallyl trisulfide** (DATS), a bioactive organosulfur compound derived from garlic with significant therapeutic potential. The protocols are intended for laboratory use by trained professionals.

Synthesis of Diallyl Trisulfide

Diallyl trisulfide can be synthesized through several methods. Below are protocols for two common approaches: the reaction of sodium trisulfide with an allyl halide and the decomposition of a Bunte salt.

Method 1: Synthesis from Sodium Sulfide and Sulfur

This method involves the in-situ formation of sodium trisulfide, which then reacts with an allyl halide. A microwave-assisted variation can significantly reduce reaction times.[1][2]

Experimental Protocol:

- Preparation of Sodium Trisulfide Solution:
 - In a round-bottom flask, dissolve 24 g (0.1 mol) of sodium sulfide (Na₂S) and 6.4 g (0.2 mol) of sulfur powder in 100 mL of distilled water.



- Heat the solution to 60°C and stir for 2 hours to facilitate the formation of sodium trisulfide (Na₂S₃).[2]
- Reaction with Allyl Halide:
 - To the sodium trisulfide solution, add a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The optimal mass ratio of TBAB to sodium disulfide (formed in situ) is approximately 0.021:1.[1]
 - Add allyl chloride or allyl bromide to the reaction mixture. The molar ratio of sodium disulfide to allyl chloride can be optimized, with a ratio of 0.65:1 being reported as effective.[1]
 - Conventional Heating: Stir the mixture at a controlled temperature (e.g., 40-80°C) for a set duration (e.g., 15 minutes).[2]
 - Microwave-Assisted Synthesis: Irradiate the mixture in a microwave reactor at a power of approximately 195 W for about 12 minutes.[1]
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Extract the organic layer containing DATS using a suitable solvent like ethyl acetate.
 - Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude DATS product.

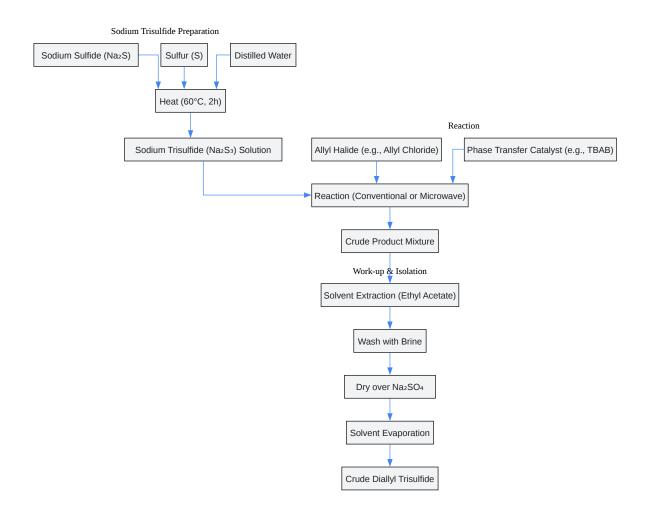
Quantitative Data for Synthesis Method 1:



Parameter	Conventional Method	Microwave- Assisted Method	Reference
Yield	Variable	82.2%	[1]
Purity	Often a mixture of di-, tri-, and tetrasulfides	Not specified, but generally requires purification	[2]

Synthesis Workflow (Method 1):





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Caption: Workflow for **Diallyl Trisulfide** Synthesis via Sodium Trisulfide.



Method 2: Synthesis via Bunte Salt Decomposition

This method involves the preparation of a Bunte salt from sodium thiosulfate and an allyl halide, followed by its decomposition to yield **diallyl trisulfide**.[3]

Experimental Protocol:

- Preparation of Sodium Hydrosulfide Solution:
 - Prepare a 0.6 M solution of sodium hydrosulfide (NaHS) by dissolving 50 parts of NaHS in 100 parts of water.[3]
- Formation of Bunte Salt:
 - In a three-necked flask, add 280 parts of purified water, 300 parts (1.2 mol) of sodium thiosulfate (Na₂S₂O₃), and 92 parts (1.2 mol) of allyl chloride.
 - Stir the mixture to form the Bunte salt.[3]
- Decomposition of Bunte Salt:
 - Control the temperature of the Bunte salt solution between 30-50°C.
 - Slowly add 150 parts of the 0.6 M sodium hydrosulfide solution dropwise while stirring to decompose the Bunte salt.[3]
- Isolation of Crude Product:
 - After the addition is complete, let the mixture stand for 2-6 hours to allow for phase separation.
 - Collect the organic layer, which is the crude diallyl trisulfide.[3]

Quantitative Data for Synthesis Method 2:



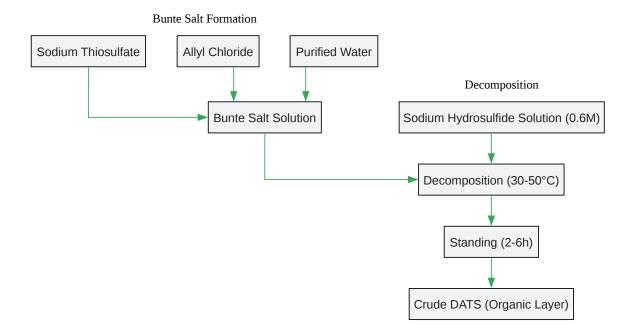
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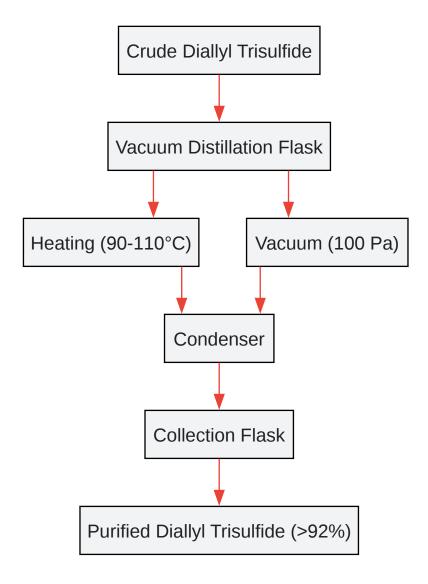
Parameter	Value	Reference
Crude Product Yield	86 parts (from specified starting materials)	[3]
Crude Product Purity	82.5%	[3]
Final Product Purity (after purification)	92%	[3]

Synthesis Workflow (Method 2):

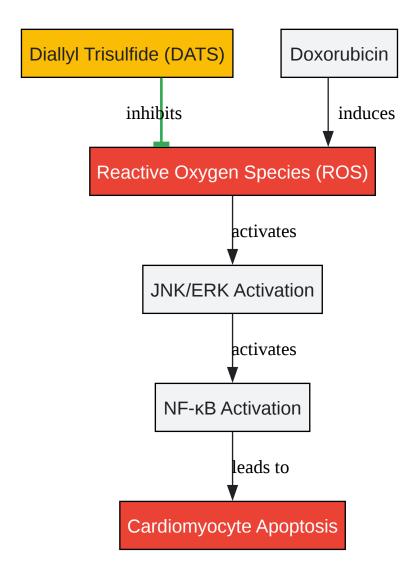




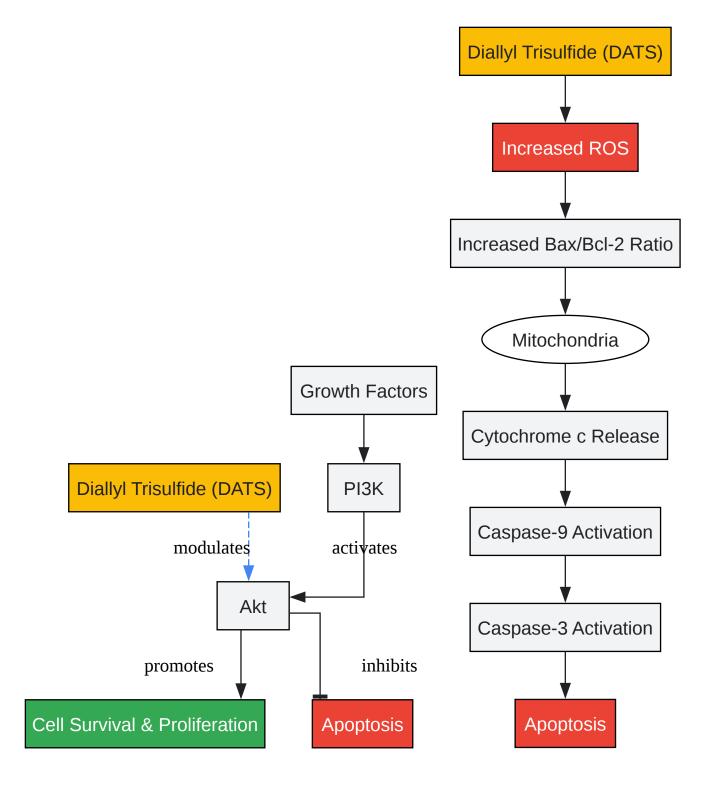












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